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molecular formula C11H9NO2S B070898 Methyl 6-thien-2-ylnicotinate CAS No. 179408-53-8

Methyl 6-thien-2-ylnicotinate

Cat. No. B070898
M. Wt: 219.26 g/mol
InChI Key: SXGLIAOLXVLUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05521173

Procedure details

A solution of 2.0 g of methyl 6-(2-thienyl)pyridine-3-carboxylate in 100 ml of methyl alcohol and 50 ml of 5N sodium hydroxide is stirred at room temperature for 16 hours under nitrogen. The reaction mixture is evaporated in vacuo to about one quarter of the volume and then diluted with 150 ml of cold water. The pH is adjusted to 4 with acetic acid and the desired white product collected, washed with 400 ml of cold water until neutral. The solid is washed with 50 ml of petroleum ether and dried under vacuum to 40° C. to give the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:11]=[CH:10][C:9]([C:12]([O:14]C)=[O:13])=[CH:8][CH:7]=1>CO.[OH-].[Na+]>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:11]=[CH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C(=CC=C1)C1=CC=C(C=N1)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated in vacuo to about one quarter of the volume
ADDITION
Type
ADDITION
Details
diluted with 150 ml of cold water
CUSTOM
Type
CUSTOM
Details
the desired white product collected
WASH
Type
WASH
Details
washed with 400 ml of cold water until neutral
WASH
Type
WASH
Details
The solid is washed with 50 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum to 40° C.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=CC=C(C=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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